2,2',3,3',5-Pentabromodiphenyl ether
Overview
Description
2,2’,3,3’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has been scrutinized and regulated under international treaties such as the Stockholm Convention .
Mechanism of Action
Target of Action
2,2’,3,3’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant It is known to interact with various components of the cellular machinery, potentially disrupting normal cellular function .
Mode of Action
It is known to be a persistent organic pollutant, indicating that it can remain in the environment for extended periods and resist degradation . This persistence allows it to accumulate in organisms and potentially disrupt normal biological processes.
Biochemical Pathways
It has been suggested that it may interfere with lipid metabolism, as it has been shown to induce lipid accumulation in certain cell types .
Pharmacokinetics
Due to its chemical structure and low solubility in water , it is likely to have low bioavailability and may accumulate in fatty tissues.
Result of Action
It is known to be toxic and persistent, and its accumulation in organisms can lead to various adverse effects . For example, it has been suggested that it may cause endocrine disruption and developmental effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5-Pentabromodiphenyl ether. For instance, its persistence and potential for bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . Furthermore, its efficacy as a flame retardant can be affected by the specific conditions of a fire, such as the temperature and availability of oxygen .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,5-Pentabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and other cellular damage. Additionally, 2,2’,3,3’,5-Pentabromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone function .
Cellular Effects
The effects of 2,2’,3,3’,5-Pentabromodiphenyl ether on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,3’,5-Pentabromodiphenyl ether can lead to alterations in the expression of genes involved in oxidative stress response, apoptosis, and inflammation . These changes can disrupt normal cellular functions and contribute to adverse health effects, including neurotoxicity and endocrine disruption .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,5-Pentabromodiphenyl ether exerts its effects through various mechanisms. One key mechanism is the binding interaction with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) . These interactions can lead to the activation or inhibition of specific gene expression pathways, resulting in changes in cellular function. Additionally, 2,2’,3,3’,5-Pentabromodiphenyl ether can inhibit or activate enzymes involved in detoxification processes, further influencing cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2’,3,3’,5-Pentabromodiphenyl ether in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable and can persist in the environment for extended periods . Over time, 2,2’,3,3’,5-Pentabromodiphenyl ether can accumulate in biological tissues, leading to chronic exposure and potential long-term health effects . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress, inflammation, and other adverse cellular responses .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,5-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur . High doses of 2,2’,3,3’,5-Pentabromodiphenyl ether have been associated with neurotoxicity, reproductive toxicity, and other adverse health outcomes in animal studies .
Metabolic Pathways
2,2’,3,3’,5-Pentabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the metabolism of the compound, leading to the formation of metabolites that can be further processed or excreted by the body . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2,2’,3,3’,5-Pentabromodiphenyl ether, potentially affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,2’,3,3’,5-Pentabromodiphenyl ether within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2,2’,3,3’,5-Pentabromodiphenyl ether can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound in tissues can vary, with higher concentrations often found in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,5-Pentabromodiphenyl ether can impact its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of 2,2’,3,3’,5-Pentabromodiphenyl ether can direct it to specific organelles, where it can exert its effects on cellular processes . For example, its presence in the mitochondria can influence mitochondrial function and contribute to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Commercial production of 2,2’,3,3’,5-Pentabromodiphenyl ether often involves a technical mixture of different PBDE congeners. The process includes the bromination of diphenyl ether in the presence of a catalyst, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often under reductive conditions.
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Debromination: Common reagents include reducing agents such as zinc or iron in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Debromination: Produces lower brominated diphenyl ethers.
Oxidation: Results in hydroxylated PBDEs.
Substitution: Yields various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,2’,3,3’,5-Pentabromodiphenyl ether has been extensively studied for its applications in:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
Uniqueness
2,2’,3,3’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to other PBDEs, it has distinct reactivity and persistence in the environment, making it a compound of interest for both industrial applications and environmental studies .
Properties
IUPAC Name |
1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-8(15)12(17)10(5-6)18-9-3-1-2-7(14)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHYSNUYJLNDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879900 | |
Record name | BDE-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-51-9 | |
Record name | 2,2',3,3',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC03VCD52Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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